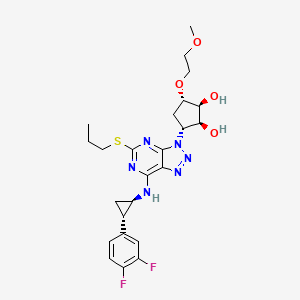
O-Methyl Ticagrelor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl Ticagrelor is a derivative of Ticagrelor, an oral antiplatelet agent belonging to the cyclopentyltriazolopyrimidine class. Ticagrelor is primarily used to prevent thrombotic events such as myocardial infarction and stroke in patients with acute coronary syndrome. Unlike other P2Y12 receptor antagonists, Ticagrelor does not require metabolic activation and binds reversibly to the P2Y12 receptor .
Preparation Methods
The synthesis of O-Methyl Ticagrelor involves several steps, starting with the preparation of key intermediates. One effective method includes the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound through diazotization using a green reagent like Resin-NO2. The final steps involve condensation with a cyclopropylamine derivative and deprotection with hydrochloric acid in dichloromethane, yielding Ticagrelor with high purity .
Chemical Reactions Analysis
O-Methyl Ticagrelor undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
O-Methyl Ticagrelor has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on P2Y12 receptor binding.
Biology: Investigated for its role in platelet aggregation and its potential anti-inflammatory effects.
Medicine: Explored for its therapeutic potential in treating acute coronary syndrome and preventing thrombotic events.
Industry: Utilized in the development of new antiplatelet agents with improved efficacy and safety profiles
Mechanism of Action
O-Methyl Ticagrelor exerts its effects by selectively binding to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation. This binding is reversible, allowing for a more controlled inhibition of platelet function. Additionally, Ticagrelor enhances adenosine function by inhibiting the equilibrative nucleoside transporter-1, contributing to its cardioprotective effects .
Comparison with Similar Compounds
O-Methyl Ticagrelor is compared with other P2Y12 receptor antagonists such as clopidogrel and prasugrel. Unlike clopidogrel and prasugrel, which require metabolic activation and bind irreversibly to the P2Y12 receptor, Ticagrelor binds rapidly and reversibly. This unique mode of action provides a faster onset and more potent inhibition of platelet aggregation. Similar compounds include:
Clopidogrel: Requires metabolic activation and binds irreversibly.
Prasugrel: Also requires metabolic activation and binds irreversibly.
Cangrelor: A reversible P2Y12 receptor antagonist used intravenously .
This compound’s unique properties make it a valuable compound for both clinical and research applications, offering advantages over traditional P2Y12 receptor antagonists.
Properties
Molecular Formula |
C24H30F2N6O4S |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-methoxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C24H30F2N6O4S/c1-3-8-37-24-28-22(27-16-10-13(16)12-4-5-14(25)15(26)9-12)19-23(29-24)32(31-30-19)17-11-18(21(34)20(17)33)36-7-6-35-2/h4-5,9,13,16-18,20-21,33-34H,3,6-8,10-11H2,1-2H3,(H,27,28,29)/t13-,16+,17+,18-,20-,21+/m0/s1 |
InChI Key |
AUZPMSLKWBPIOS-HMLJSJRSSA-N |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCOC)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCOC)NC4CC4C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


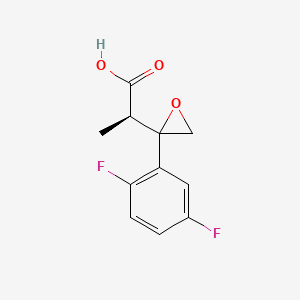
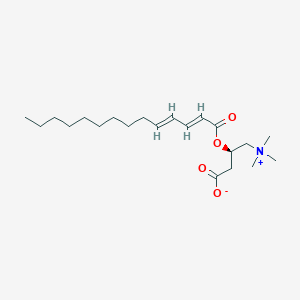
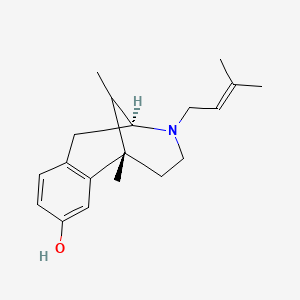
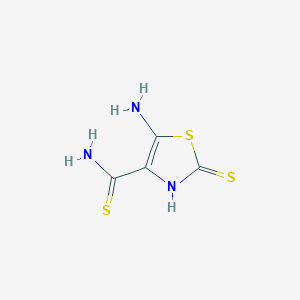
![3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)](/img/structure/B13853346.png)
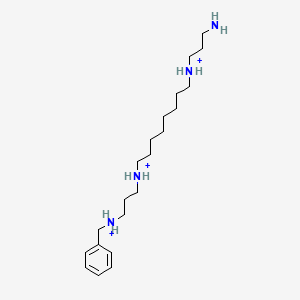

![2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride](/img/structure/B13853367.png)
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
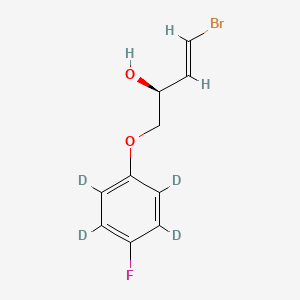
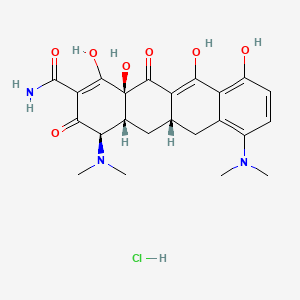
![5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine](/img/structure/B13853384.png)
![N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13853388.png)
![(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13853392.png)
